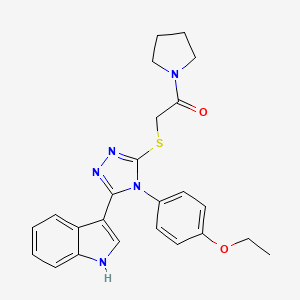

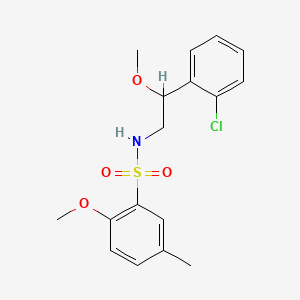

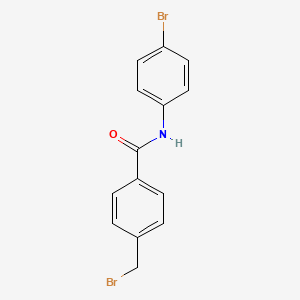

![molecular formula C8H14O4S B2919377 2,2-Dimethyl-6,8-dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide CAS No. 2248349-54-2](/img/structure/B2919377.png)

2,2-Dimethyl-6,8-dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-Dimethyl-6,8-dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide, also known as DMTS, is a heterocyclic compound that contains both sulfur and oxygen in its structure. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Regioselective Synthesis and Chemical Transformations

The compound is involved in the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes, a critical process in creating a variety of methylidenic diols. These diols can undergo double intramolecular iodoetherification to yield 1,7-dioxaspiro[4.4]nonanes, which are easily oxidized to 1,7-dioxaspiro[4.4]nonan-6-ones, compounds present in several natural products (Alonso et al., 2005).

Spiroarsoranes and Polytopal Equilibrium

Research on spiroarsoranes , including compounds like 5-phenyl-1,6-dioxa-4,9-diaza-5lambda(5)-arsaspiro[4.4]nonane, has shown that these compounds exhibit polytopal Δ ↔ Λ equilibrium in solution, demonstrating the influence of methyl substitution on the predominance of stereoisomers (Tapia-Benavides et al., 2010).

Synthesis of Sulfur-Containing Heterocycles

The compound serves as a precursor in the synthesis of sulfur-containing heterocycles , leading to the formation of spiropyrimidinetriones, thioxopyrimidinediones, pyrazolidinediones, and isoxazolidinediones, which are important for pharmaceutical applications (Reddy et al., 2001).

Molecular Structure Analysis

Molecular structure analysis of related bicyclic compounds has been performed using single-crystal X-ray diffraction, helping to understand the conformational stability and electronic properties of such molecules (Vlasova et al., 2013).

Catalytic and Inhibition Properties

Some derivatives of this compound class have been explored for their catalytic and inhibition properties , particularly in the context of mild steel protection in corrosive environments. These studies highlight the compound's potential in developing green and environmentally friendly corrosion inhibitors (Chafiq et al., 2020).

Propiedades

IUPAC Name |

2,2-dimethyl-6,8-dioxa-7λ6-thiaspiro[3.5]nonane 7,7-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S/c1-7(2)3-8(4-7)5-11-13(9,10)12-6-8/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCJBPYNXYVTCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(C1)COS(=O)(=O)OC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-6,8-dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2919307.png)

![4-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2919309.png)

![5-bromo-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-N'-methylbenzenesulfonohydrazide](/img/structure/B2919312.png)